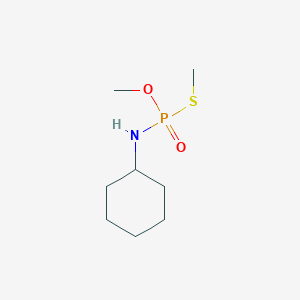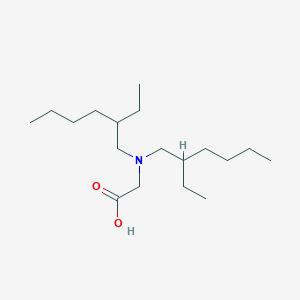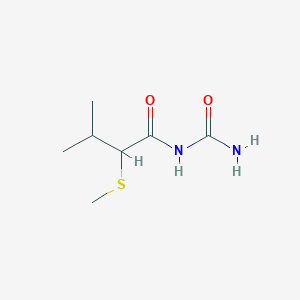![molecular formula C4H11N3O2S B14476296 N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide CAS No. 69276-91-1](/img/structure/B14476296.png)
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide is a hydrazone derivative known for its unique chemical structure and properties. This compound is part of the Schiff base family, which is characterized by the presence of an azomethine group (-NHN=CH-).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve the hydrazine derivative in ethanol.
Step 2: Add the aldehyde or ketone to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamides, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide involves its interaction with molecular targets such as enzymes and metal ions. The azomethine group plays a crucial role in binding to metal ions, forming stable complexes that can inhibit enzyme activity or catalyze specific reactions. The compound’s ability to form hydrogen bonds and coordinate with metal centers is key to its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyphenyl)methylidene]isonicotinohydrazide
Uniqueness
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and binding properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in catalysis, medicinal chemistry, and materials science .
Propriétés
Numéro CAS |
69276-91-1 |
|---|---|
Formule moléculaire |
C4H11N3O2S |
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
N-(dimethylamino)-N'-methylsulfonylmethanimidamide |
InChI |
InChI=1S/C4H11N3O2S/c1-7(2)5-4-6-10(3,8)9/h4H,1-3H3,(H,5,6) |
Clé InChI |
SJTQTWZNOKEMKQ-UHFFFAOYSA-N |
SMILES isomérique |
CN(C)N/C=N/S(=O)(=O)C |
SMILES canonique |
CN(C)NC=NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-butoxyphenyl)acetate](/img/structure/B14476222.png)
![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)
![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)


![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)

![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)



